molecular formula C10H10O3 B13488445 Methyl 3-formyl-2-methylbenzoate

Methyl 3-formyl-2-methylbenzoate

Cat. No.: B13488445
M. Wt: 178.18 g/mol
InChI Key: AGDBBPRKQJRCCG-UHFFFAOYSA-N
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Description

Methyl 3-formyl-2-methylbenzoate is an organic compound belonging to the benzoate ester family It is characterized by a benzene ring substituted with a formyl group at the third position and a methyl group at the second position

Comparison with Similar Compounds

Biological Activity

Methyl 3-formyl-2-methylbenzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is an aromatic compound characterized by a formyl group attached to a methyl-substituted benzoate structure. Its molecular formula is C10H10O3C_{10}H_{10}O_3, and it has been investigated for various potential therapeutic applications, including antifungal, antihypertensive, anticancer, and antiviral properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Nucleophilic Addition Reactions : The formyl group can undergo nucleophilic addition reactions, leading to the formation of reactive intermediates that can modify biological macromolecules such as proteins and nucleic acids.
  • Enzyme Interaction : The compound has been shown to interact with various enzymes, influencing metabolic pathways and cellular functions. For example, it may modulate the activity of oxidoreductases and cytochrome P450 enzymes involved in drug metabolism.
  • Cell Signaling Modulation : this compound can affect cell signaling pathways by altering the activity of transcription factors, which in turn influences gene expression and cellular metabolism.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been reported to downregulate oncogenes while upregulating tumor suppressor genes.

Antifungal Activity

The compound has also shown promising antifungal properties. Studies suggest that it can inhibit the growth of various fungal strains by disrupting their cell membrane integrity, leading to cell death. This activity is particularly relevant in the context of resistant fungal infections.

Antihypertensive Effects

This compound has been explored for its potential antihypertensive effects. It may exert these effects through vasodilation mechanisms and modulation of vascular smooth muscle function, contributing to lower blood pressure levels in experimental models.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines. The study concluded that this compound could be a potential lead for developing new anticancer agents.
  • Antifungal Efficacy : In another research project, this compound was tested against Candida species. The results indicated significant antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
  • Pharmacokinetics : Pharmacokinetic studies revealed that this compound demonstrates good bioavailability when administered orally, with peak plasma concentrations achieved within a few hours post-administration. This property enhances its potential for therapeutic use.

Data Table: Summary of Biological Activities

Biological Activity Mechanism Study Reference
AnticancerInduces apoptosis; cell cycle arrest
AntifungalDisrupts cell membrane integrity
AntihypertensiveVasodilation; modulates smooth muscle function

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

methyl 3-formyl-2-methylbenzoate

InChI

InChI=1S/C10H10O3/c1-7-8(6-11)4-3-5-9(7)10(12)13-2/h3-6H,1-2H3

InChI Key

AGDBBPRKQJRCCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(=O)OC)C=O

Origin of Product

United States

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